3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Overview
Description
3-Azabicyclo[310]hexane-6-carboxylic acid hydrochloride is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system
Scientific Research Applications
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Incorporated into biologically active compounds that target specific enzymes or receptors.
Medicine: Utilized in the development of pharmaceuticals, including antiviral and anticancer agents.
Industry: Employed in the synthesis of materials with specific properties, such as polymers and catalysts.
Safety and Hazards
Mechanism of Action
Target of Action
3-Azabicyclo[3.1.0]hexane (3-ABH) derivatives, including 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride, are heterocyclic systems often present in molecules capable of acting on various biological targets . They are actively used in drug design . For example, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .
Mode of Action
For instance, 1-aryl-substituted 3-ABHs inhibit the reuptake of serotonin, noradrenaline, and dopamine, which can alter neurotransmitter levels and affect neuronal signaling .
Biochemical Pathways
The specific biochemical pathways affected by 3-Azabicyclo[31Given its potential role as a reuptake inhibitor, it may influence the signaling pathways of serotonin, noradrenaline, and dopamine .
Result of Action
The molecular and cellular effects of 3-Azabicyclo[31As a potential reuptake inhibitor, it could increase the concentration of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride typically involves cyclopropanation reactions. One common method is the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. This reaction can be conducted under low catalyst loadings, and by choosing appropriate catalysts and hydrolysis conditions, either the exo- or endo-isomers of the compound can be formed with high diastereoselectivity .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclopropanation reactions. For example, a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has been developed to provide a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Cyclopropanation: Formation of the bicyclic structure.
Oxidation and Reduction: Modifications of the functional groups within the compound.
Substitution Reactions: Introduction of different substituents to the bicyclic core.
Common Reagents and Conditions:
Cyclopropanation: Ethyl diazoacetate, dirhodium(II) catalysts.
Oxidation: Common oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions include various derivatives of the 3-azabicyclo[3.1.0]hexane scaffold, which can be further functionalized for specific applications .
Comparison with Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A derivative used in antiviral medications like boceprevir and pf-07321332.
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid: Another derivative with similar structural features.
Uniqueness: 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride is unique due to its specific bicyclic structure and the presence of a carboxylic acid group, which allows for diverse chemical modifications and applications. Its ability to form stable derivatives with high diastereoselectivity makes it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-7-2-4(3)5;/h3-5,7H,1-2H2,(H,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPCJMUQSXUTHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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